molecular formula C9H14Cl2N2O B1401275 (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride CAS No. 1260613-92-0

(R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Cat. No. B1401275
CAS RN: 1260613-92-0
M. Wt: 237.12 g/mol
InChI Key: XCFDMDXPWYTJMB-YCBDHFTFSA-N
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Description

“®-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride” and “4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride” are chemical compounds with the molecular formula C9H14Cl2N2O .


Molecular Structure Analysis

The molecular structure of these compounds consists of a pyridine ring with a pyrrolidin-3-yloxy group attached . For a detailed structural analysis, it would be necessary to refer to crystallographic data or computational chemistry studies.


Physical And Chemical Properties Analysis

These compounds have the molecular formula C9H14Cl2N2O . For detailed physical and chemical properties, it’s best to refer to specialized chemical databases.

Scientific Research Applications

1. Synthesis and Emissive Properties

A study by Marchesi et al. (2019) explored the synthesis of a series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols, showing potential in the development of large Stokes shift organic dyes. These compounds, including derivatives of (R)-2-(pyrrolidin-3-yloxy)pyridine, displayed intense fluorescence and high quantum yields, indicating their utility in photophysical applications and as potential fluorescent dyes (Marchesi, Brenna, & Ardizzoia, 2019).

2. Pyrrolidines Chemistry and Synthesis

The work by Żmigrodzka et al. (2022) highlighted the importance of pyrrolidines, including (R)-2-(pyrrolidin-3-yloxy)pyridine derivatives, in various industrial applications such as dyes and agrochemicals. Their study focused on the synthesis of pyrrolidines in [3+2] cycloaddition reactions, indicating their broad applicability in chemical synthesis (Żmigrodzka et al., 2022).

3. Stereospecific Synthesis

Oliveira Udry et al. (2014) conducted a study on the stereospecific synthesis of pyrrolidines, including compounds related to (R)-2-(pyrrolidin-3-yloxy)pyridine. Their research demonstrated the potential of these compounds in creating enantiomerically pure pyrrolidines, which are crucial in the development of pharmaceuticals and other stereochemically specific applications (Oliveira Udry, Repetto, & Varela, 2014).

Safety and Hazards

The safety and hazards associated with these compounds are not specified in the available resources . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

2-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;;/h1-3,5,8,10H,4,6-7H2;2*1H/t8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFDMDXPWYTJMB-YCBDHFTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742635
Record name 2-{[(3R)-Pyrrolidin-3-yl]oxy}pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260613-92-0
Record name 2-{[(3R)-Pyrrolidin-3-yl]oxy}pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride
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(R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride
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(R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride
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(R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

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